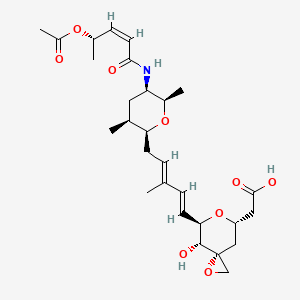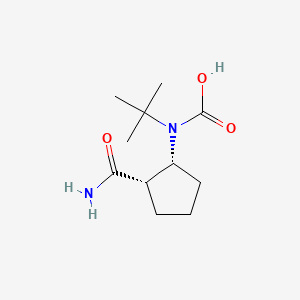
Dicarbonyl(2,4-pentanedionato)iridium
Übersicht
Beschreibung
Dicarbonyl(2,4-pentanedionato)iridium, also known as (acetylacetonato)dicarbonyliridium(I), is a coordination compound with the formula Ir(acac)(CO)2. This compound features iridium in a +1 oxidation state, coordinated to two carbonyl (CO) ligands and one acetylacetonate (acac) ligand. It is used primarily as a catalyst in various organic reactions due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicarbonyl(2,4-pentanedionato)iridium can be synthesized through the reaction of iridium trichloride hydrate with acetylacetone in the presence of carbon monoxide. The reaction typically occurs under mild conditions, often in an organic solvent such as ethanol or methanol. The process involves the reduction of iridium(III) to iridium(I) and the coordination of the acetylacetonate and carbonyl ligands to the iridium center .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and more efficient purification techniques to produce the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Dicarbonyl(2,4-pentanedionato)iridium undergoes various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the iridium center, increasing its oxidation state.
Substitution: The carbonyl or acetylacetonate ligands can be substituted with other ligands under specific conditions.
Isomerization: The compound can catalyze the isomerization of olefins, altering their structural configuration.
Common Reagents and Conditions
Oxidative Addition: Perfluoroalkyl iodides are commonly used reagents.
Substitution: Various ligands can be introduced under controlled conditions, often involving heat or light.
Isomerization: Typically occurs under mild conditions, sometimes in the presence of a base or other catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidative addition with perfluoroalkyl iodides results in iridium complexes with perfluoroalkyl groups .
Wissenschaftliche Forschungsanwendungen
Dicarbonyl(2,4-pentanedionato)iridium has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Medicine: Research into its potential use in drug synthesis and development is ongoing.
Wirkmechanismus
The mechanism by which dicarbonyl(2,4-pentanedionato)iridium exerts its effects involves the coordination of its ligands to the iridium center, facilitating various catalytic processes. The carbonyl and acetylacetonate ligands stabilize the iridium center, allowing it to undergo oxidative addition, substitution, and other reactions. The molecular targets and pathways involved are primarily related to the compound’s ability to activate and transform organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iridium(III) chloride hydrate: Another iridium compound used in catalysis.
Iridium(III) acetylacetonate: Similar in structure but with different reactivity and applications.
Tetrairidium dodecacarbonyl: A cluster compound with multiple iridium centers and carbonyl ligands.
Uniqueness
Dicarbonyl(2,4-pentanedionato)iridium is unique due to its specific coordination environment and the presence of both carbonyl and acetylacetonate ligands. This combination provides a balance of stability and reactivity, making it particularly effective as a catalyst in various organic reactions .
Eigenschaften
IUPAC Name |
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBREHTKYXYKM-FHJHGPAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R)-3-tert-butyl-2-[(2R,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8192919.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B8192927.png)
![tert-butyl (1S,5R)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8192942.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate](/img/structure/B8192946.png)



![tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8192964.png)

![(6E)-6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8192991.png)


![5-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[[3,4,5-trihydroxy-6-(methoxymethyl)oxan-2-yl]methoxymethyl]oxan-2-yl]methoxymethyl]-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B8193010.png)
